molecular formula C9H11ClO B2968467 1-Chloro-4-(2-methoxyethyl)benzene CAS No. 161559-08-6

1-Chloro-4-(2-methoxyethyl)benzene

Cat. No.: B2968467
CAS No.: 161559-08-6
M. Wt: 170.64
InChI Key: IFNDKCBRVYPUNR-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-methoxyethyl)benzene is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 2-methoxyethyl group is attached to the benzene ring. This compound is a colorless to pale yellow liquid with a boiling point of approximately 208.4°C .

Scientific Research Applications

1-Chloro-4-(2-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for the reactions of 1-Chloro-4-(2-methoxyethyl)benzene likely involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

While specific safety and hazard information for 1-Chloro-4-(2-methoxyethyl)benzene is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-methoxyethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzyl chloride with sodium methoxide in methanol, followed by the addition of ethylene oxide . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-methoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Chloro-4-(2-hydroxyethyl)benzene
  • 1-Chloro-4-(2-ethoxyethyl)benzene
  • 1-Bromo-4-(2-methoxyethyl)benzene

Uniqueness: 1-Chloro-4-(2-methoxyethyl)benzene is unique due to the presence of both a chlorine atom and a methoxyethyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, the methoxyethyl group provides additional reactivity and versatility in chemical reactions .

Properties

IUPAC Name

1-chloro-4-(2-methoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNDKCBRVYPUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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